molecular formula C22H18N2O3S B2732950 2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide CAS No. 476325-99-2

2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Cat. No.: B2732950
CAS No.: 476325-99-2
M. Wt: 390.46
InChI Key: QSRPMGYJCSOZMD-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 2 and 6 positions, a thiazole ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the benzamide core. The naphthalene moiety is introduced through a subsequent reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents and temperature controls .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions typically result in various substituted derivatives of the original compound .

Scientific Research Applications

2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and naphthalene moiety are crucial for binding to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

2,6-dimethoxy-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-18-11-6-12-19(27-2)20(18)21(25)24-22-23-17(13-28-22)16-10-5-8-14-7-3-4-9-15(14)16/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRPMGYJCSOZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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